molecular formula C18H22N4O3 B5361064 2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid

2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid

Cat. No.: B5361064
M. Wt: 342.4 g/mol
InChI Key: XJZHICJENFMLKJ-UHFFFAOYSA-N
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Description

2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is a complex organic compound featuring an imidazole ring, a diazepane ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid typically involves multiple steps, starting with the construction of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The diazepane ring can be synthesized through intramolecular cyclization of amines followed by elimination and aromatization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel catalysts for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the diazepane ring can interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid is unique due to the presence of both the imidazole and diazepane rings, which confer distinct chemical and biological properties. This combination of structural features allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-1,4-diazepan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-16(21-17(20-12)14-5-3-2-4-6-14)18(25)22-8-7-19-10-13(11-22)9-15(23)24/h2-6,13,19H,7-11H2,1H3,(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZHICJENFMLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCNCC(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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